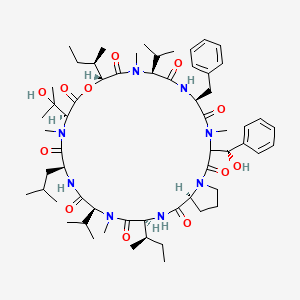
Aureobasidin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans This compound is known for its potent antifungal properties and is structurally related to other members of the aureobasidin family, such as Aureobasidin A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aureobasidin E involves the assembly of its cyclic depsipeptide structure through a series of peptide bond formations and cyclization reactions. The process typically starts with the synthesis of linear peptide precursors, which are then cyclized to form the final cyclic structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are employed to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Aureobasidium pullulans strains. The fermentation conditions are optimized to maximize the yield of the compound, including the control of pH, temperature, and nutrient supply. After fermentation, the compound is extracted and purified using chromatographic techniques to obtain the desired purity and potency.
Chemical Reactions Analysis
Types of Reactions
Aureobasidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Aureobasidin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their synthetic methodologies.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential antifungal agent for treating fungal infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antifungal coatings and preservatives for various products.
Mechanism of Action
Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound specifically targets the enzyme’s active site, preventing the formation of inositol phosphorylceramide and thereby compromising the cell membrane’s structural integrity .
Comparison with Similar Compounds
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An inhibitor of serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Fumonisin B1: Inhibits ceramide synthase, affecting sphingolipid metabolism.
Uniqueness
Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase, which is not targeted by many other antifungal agents. This specificity makes it a valuable tool for studying sphingolipid biosynthesis and for developing targeted antifungal therapies.
Properties
CAS No. |
144302-34-1 |
|---|---|
Molecular Formula |
C60H92N8O12 |
Molecular Weight |
1117.4 g/mol |
IUPAC Name |
(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
InChI Key |
CCOLHNQBJDUNIC-IJYBSRRDSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















